molecular formula C16H17NO B14635271 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- CAS No. 52597-17-8

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-

Katalognummer: B14635271
CAS-Nummer: 52597-17-8
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: GYAWABSRCYDGGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is an organic compound with the chemical formula C16H17NO. It is a derivative of propanone, where the hydrogen atoms are replaced by phenyl and phenylmethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- can be synthesized through several methods. One common method involves the condensation of benzene with propionyl chloride, followed by hydrolysis . Another method includes the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Additionally, the compound can be synthesized by the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .

Industrial Production Methods

In industrial settings, the production of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenylacetylcarbinol, benzaldehyde, benzoic acid, and other derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

52597-17-8

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

2-(benzylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C16H17NO/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3

InChI-Schlüssel

GYAWABSRCYDGGW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC=C1)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.